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Compound of Interest

Compound Name: beta-Ionone epoxide

Cat. No.: B1235301 Get Quote

For researchers, scientists, and professionals in drug development and product safety,

understanding the genotoxic potential of chemical compounds is paramount. This guide

provides an objective comparison of the genotoxicity of beta-ionone epoxide, a common

fragrance and flavor ingredient, with structurally related alternatives. The information is

supported by a summary of available experimental data and detailed methodologies for key

genotoxicity assays.

Executive Summary
Beta-ionone epoxide has been evaluated for genotoxicity in a battery of in vitro tests and has

been consistently found to be non-genotoxic. Regulatory bodies and expert panels, such as the

European Food Safety Authority (EFSA), have reviewed the data and concluded that beta-
ionone epoxide does not raise concerns for genotoxicity.[1] This assessment is primarily

based on negative results in bacterial reverse mutation assays (Ames test) and in vitro

mammalian cell gene mutation assays (mouse lymphoma assay).[1] Alternatives, such as other

ionone derivatives used for similar fragrance profiles, have also been assessed and are

generally considered non-genotoxic.

Data Presentation: Genotoxicity Profile Comparison
The following tables summarize the available genotoxicity data for beta-ionone epoxide and

its alternatives. While specific quantitative results from the primary studies on beta-ionone
epoxide are often part of proprietary industry reports, the qualitative outcomes are well-

documented in safety assessments.
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Table 1: Genotoxicity Data for Beta-Ionone Epoxide

Assay Type
Test
System

Metabolic
Activation

Concentrati
on/Dose

Result Reference

Bacterial

Reverse

Mutation

Assay

Salmonella

typhimurium

strains

With and

without S9

Not publicly

available
Negative

(Jones, 1988;

Kringstad,

2005) cited

in[1]

Bacterial

Reverse

Mutation

Assay

Escherichia

coli

With and

without S9

Not publicly

available
Negative

(Jones, 1988;

Kringstad,

2005) cited

in[1]

Mouse

Lymphoma

Assay (tk+/-)

L5178Y

mouse

lymphoma

cells

With and

without S9

Not publicly

available
Negative

(Flanders,

2006) cited

in[1]

Table 2: Genotoxicity Data for Alternative Ionone Derivatives
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Compound Assay Type
Test
System

Metabolic
Activation

Result Reference

Alpha-Ionone
BlueScreen

Assay
Not specified

With and

without S9
Not genotoxic [2]

Ames Test

S.

typhimurium

(2 strains)

Not specified
Not

mutagenic
[2]

Mouse

Micronucleus

Test

Mouse In vivo
Negative (not

clastogenic)
[2]

Beta-Ionone Ames Test

S.

typhimurium

TA98, TA100,

TA1535,

TA1537

With and

without S9
Not genotoxic [3][4]

In vivo Mouse

Micronucleus

Mouse bone

marrow
In vivo

No genotoxic

potential

RIFM (2013a)

cited in[5]

Methyl

Ionone

(mixture of

isomers)

Multiple

assays
Not specified Not specified Not genotoxic [5][6]

Experimental Protocols
Detailed methodologies for standard genotoxicity assays are crucial for the interpretation and

replication of results. Below are protocols for two of the key tests mentioned in the assessment

of beta-ionone epoxide and its alternatives, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based
on OECD Guideline 471
The Ames test is a widely used method to evaluate a substance's potential to induce gene

mutations in bacteria.
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1. Principle: Histidine-dependent (his-) strains of Salmonella typhimurium and/or tryptophan-

dependent (trp-) strains of Escherichia coli are exposed to the test substance. The assay

measures the frequency of reverse mutations (reversions) that restore the functional capability

of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal

medium agar.

2. Materials:

Test Strains: At least five strains should be used, including S. typhimurium TA98, TA100,

TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102.

Test Substance: Beta-ionone epoxide or alternative compound.

Metabolic Activation System: A post-mitochondrial fraction (S9) from the liver of rodents

treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital

and β-naphthoflavone).

Media: Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose), top agar

fortified with trace amounts of histidine and biotin.

Controls:

Negative Control: Vehicle (e.g., DMSO, water).

Positive Controls (without S9): Sodium azide (for TA100, TA1535), 4-nitro-o-

phenylenediamine (for TA98).

Positive Controls (with S9): 2-Aminoanthracene or Benzo[a]pyrene (for all strains).

3. Procedure:

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate

concentration range. At least five different analyzable concentrations of the test substance

should be selected. The highest concentration for soluble, non-cytotoxic substances is

typically 5 mg/plate or 5 µL/plate.

Assay Methods:
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Plate Incorporation Method: 0.1 mL of bacterial culture, 0.1 mL of the test substance

solution, and 0.5 mL of S9 mix (or buffer for non-activation plates) are added to 2 mL of

molten top agar. The mixture is vortexed and poured onto minimal glucose agar plates.

Pre-incubation Method: The test substance is pre-incubated with the bacterial culture and

S9 mix (or buffer) at 37°C for 20-30 minutes before adding the top agar and plating.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies per plate is counted. The background bacterial

lawn is examined for signs of cytotoxicity.

4. Data Interpretation: A substance is considered mutagenic if it produces a concentration-

related increase in the number of revertant colonies and/or a reproducible increase at one or

more concentrations over the negative control. A doubling of the mean revertant colonies over

the solvent control is often used as a preliminary indicator of a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test -
Based on OECD Guideline 474
This in vivo test assesses the potential of a substance to cause chromosomal damage

(clastogenicity) or damage to the mitotic apparatus (aneugenicity).

1. Principle: The test detects damage to the chromosomes or mitotic apparatus of erythroblasts

by analyzing erythrocytes in the bone marrow or peripheral blood of a treated animal. When a

developing erythroblast expels its main nucleus to become a polychromatic erythrocyte (PCE),

any lagging chromosome fragments or whole chromosomes form micronuclei in the cytoplasm.

An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.

2. Materials:

Test Animals: Healthy, young adult rodents (typically mice or rats). At least 5 analyzable

animals per sex per group are required.

Test Substance: Beta-ionone epoxide or alternative compound.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1235301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administration: The test substance is administered via an appropriate route (e.g., oral

gavage, intraperitoneal injection).

Dose Levels: At least three dose levels, plus a negative (vehicle) and a positive control

group. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of

2000 mg/kg body weight for a single treatment.

Positive Control: A known clastogen, such as cyclophosphamide.

Stains: Acridine orange, Giemsa, or other appropriate stains for differentiating PCEs from

normochromatic erythrocytes (NCEs) and identifying micronuclei.

3. Procedure:

Treatment: Animals are dosed with the test substance once or twice (24 hours apart).

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after

the last administration (typically 24 and 48 hours for bone marrow).

Slide Preparation: Bone marrow cells are flushed from the femurs, washed, and smeared

onto glass slides. For peripheral blood, smears are made directly. The slides are fixed and

stained.

Scoring: At least 2000 immature erythrocytes (PCEs) per animal are scored for the presence

of micronuclei. The ratio of PCEs to total erythrocytes is also determined to assess bone

marrow toxicity.

4. Data Interpretation: A substance is considered positive if it induces a statistically significant,

dose-dependent increase in the frequency of micronucleated PCEs. Biological relevance, such

as data falling outside the historical control range, is also considered.

Mandatory Visualizations
The following diagrams illustrate a typical genotoxicity testing workflow and a key signaling

pathway involved in the cellular response to DNA damage.
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Caption: A generalized workflow for genotoxicity assessment.
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Caption: Simplified DNA damage response signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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